L-Arg-7-Amino-4-Methylcoumarin
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Overview
Description
L-Arg-7-Amino-4-Methylcoumarin is a compound that combines the amino acid L-arginine with 7-amino-4-methylcoumarin. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-methylcoumarin typically involves a three-step process starting from m-aminophenol. The steps include acylation with methoxycarbonyl chloride, condensation with acetoacetic ester in sulfuric acid, and subsequent heating with concentrated alkali to yield 7-amino-4-methylcoumarin . For L-Arg-7-Amino-4-Methylcoumarin, the coupling of L-arginine to 7-amino-4-methylcoumarin can be achieved through standard peptide coupling reactions using reagents like carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis of 7-amino-4-methylcoumarin followed by peptide coupling with L-arginine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Arg-7-Amino-4-Methylcoumarin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the coumarin ring.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of functionalized coumarin compounds .
Scientific Research Applications
L-Arg-7-Amino-4-Methylcoumarin has several applications in scientific research:
Fluorescent Probes: Used in the detection of proteolytic enzyme activity and protein-protein interactions.
Biochemical Assays: Serves as a substrate in enzyme kinetics studies and receptor binding assays.
Medical Research: Investigated for its potential as an antitubercular agent due to its ability to attack the cell wall of Mycobacterium tuberculosis.
Industrial Applications: Utilized in the development of fluorescent dyes and sensors for various analytical purposes.
Mechanism of Action
The mechanism of action of L-Arg-7-Amino-4-Methylcoumarin involves its interaction with proteins and other biomolecules. The L-arginine moiety binds to amino acid residues on proteins, while the 4-methylcoumarin moiety can bind to nucleic acids . This dual binding capability allows the compound to act as a fluorescent probe, facilitating the study of molecular interactions and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-Methylcoumarin: A parent compound used in various fluorescent applications.
Z-L-Arginine-4-Methyl-7-Coumarinylamide Hydrochloride: A derivative used in similar biochemical assays.
L-Leucine-7-Amido-4-Methylcoumarin: Another fluorogenic substrate used in enzyme activity studies.
Uniqueness
L-Arg-7-Amino-4-Methylcoumarin is unique due to its combination of L-arginine and 7-amino-4-methylcoumarin, providing both fluorescent properties and the ability to interact with proteins and nucleic acids. This makes it particularly valuable in studies involving protein-protein interactions and enzyme kinetics .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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